Methyl 2-methylmorpholine-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl. It is a derivative of morpholine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of 2-methylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Methyl 2-methylmorpholine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Methyl morpholine-3-carboxylate hydrochloride: Similar structure but lacks the methyl group at the 2-position.
Methyl 2-morpholinecarboxylate hydrochloride: Similar but with different substitution patterns on the morpholine ring
Uniqueness
Methyl 2-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 2-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H |
InChI Key |
MKEFQXMASBWRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCO1)C(=O)OC.Cl |
Origin of Product |
United States |
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